molecular formula C14H10F2N2O2S2 B3013571 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-32-4

7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3013571
CAS No.: 899750-32-4
M. Wt: 340.36
InChI Key: JANAJJANQKXZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a novel halogenated benzothiadiazine derivative designed for advanced medicinal chemistry and oncology research. This compound is a key intermediate for investigating the structure-activity relationships of the benzothiadiazine scaffold, which has shown significant promise in targeting mitochondrial metabolism in cancer cells . The core benzothiadiazine structure is known to inhibit Mitochondrial Respiratory Complex II (CII, succinate dehydrogenase), a critical protein complex linking the tricarboxylic acid cycle and the electron transport chain . Inhibition of CII can lead to the activation of apoptosis and autophagy in tumor cells, offering a potential mechanism for selective antineoplastic activity. Furthermore, structure-activity studies indicate that halogenation at the 7-position of the benzothiadiazine ring, combined with specific benzylthio side chains, can significantly enhance cytotoxic potency and selectivity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), while exhibiting minimal effects on non-malignant cells . Researchers can utilize this compound to explore novel pathways in cancer metabolism, develop targeted chemotherapeutics, and study the off-target mechanisms of this versatile scaffold. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANAJJANQKXZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs

: Synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. : Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido [4,3-e] [1,2,4]thiadiazine and 3-heteroaryl-2H-benzo [e] [1,2,4]thiadiazine 1,1-dioxides.

Biological Activity

7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is C14H10F2N2O2S2C_{14}H_{10}F_2N_2O_2S_2, with a molecular weight of 340.36 g/mol. The compound features a thiadiazine core fused with a benzene ring and contains fluorine and sulfur substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC14H10F2N2O2S2
Molecular Weight340.36 g/mol
IUPAC Name7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS Number899750-32-4

The primary mode of action for 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is through the opening of ATP-sensitive potassium channels . This action significantly impacts the sterol biosynthesis pathway in fungal cell membranes, leading to the inhibition of fungal growth . The disruption of sterol biosynthesis is crucial as it affects membrane integrity and function in various pathogens.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity by targeting ATP-sensitive potassium channels in fungi. This mechanism disrupts essential cellular processes, leading to reduced fungal viability. Studies have demonstrated that derivatives with similar structures can effectively inhibit fungal growth by interfering with sterol biosynthesis pathways.

Neuropharmacological Effects

The compound's structural similarity to other benzothiadiazines suggests potential neuropharmacological applications. Compounds in this class have been studied for their role as positive allosteric modulators of neurotransmitter receptors (e.g., AMPA receptors), which are implicated in cognitive functions and neuroprotection.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzothiadiazine derivatives for their biological activities.

  • Synthesis and Activity Assessment :
    • A study synthesized several derivatives of benzothiadiazines and assessed their activity against specific targets, including neurotransmitter receptors and fungal pathogens. The findings suggested that modifications at specific positions significantly influenced biological activity and receptor affinity .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds revealed that certain modifications enhanced stability and bioavailability. These insights are critical for developing effective therapeutic agents based on the benzothiadiazine scaffold .
  • Molecular Modeling :
    • Molecular modeling studies have been employed to predict interactions between these compounds and their biological targets. Such studies provide a deeper understanding of how structural variations impact pharmacological profiles .

Comparison with Similar Compounds

Structural Analogs in the Benzothiadiazine Dioxide Family

Compound Name Substituents Core Structure Key Activities Reference
7-Fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 7-F, 3-(2-F-benzylthio) Benzo[e], 4H AMPA receptor modulation (hypothesized)
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide (12b) 7-Cl, 4-(2-F-ethyl) Benzo, 3,4-dihydro Potent AMPA modulator; improved metabolic stability due to 2-fluoroethyl
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzothiadiazine 1,1-dioxide 7-Cl, 5-furan-3-yl, 3-Me Benzo[e], 4H AMPA PAM; challenges "unsaturated-inactive" paradigm
4-Ethyl-7-fluoro-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide 7-F, 4-Et Benzo, 3,4-dihydro Structural analog with uncharacterized activity
7-Fluoro-3-((3/4-F-benzyl)thio)-4H-benzothiadiazine 1,1-dioxide 7-F, 3-(3/4-F-benzylthio) Benzo[e], 4H Structural isomers; positional fluorine effects on binding (hypothetical)
Key Observations:

Fluorination Effects :

  • 7-Fluoro vs. 7-Chloro : Fluorine at position 7 (as in the target compound) may enhance metabolic stability compared to chlorine, as seen in AMPA modulators .
  • Fluorinated Alkyl Chains : The 2-fluoroethyl group in 12b improves both potency and pharmacokinetics, suggesting fluorine's role in tuning drug-like properties .

Substituent Position and Activity :

  • 3-(2-Fluorobenzyl)thio vs. 3-Methyl/Furan : The bulky (2-fluorobenzyl)thio group in the target compound may alter receptor interaction compared to smaller substituents (e.g., methyl or furan) .
  • 4H vs. 3,4-Dihydro : Unsaturated 4H analogs (e.g., target compound) often show enhanced blood-brain barrier penetration and stability compared to dihydro forms .

Isosteric Replacements: Thieno[3,2-e] vs. Benzo Cores: Thienothiadiazine dioxides (e.g., compound 24) exhibit reduced potency at AMPA receptors compared to benzo analogs, highlighting the importance of the aromatic core .

Functional Comparisons

A. AMPA Receptor Modulation
  • Compound 12b : Displays EC₅₀ values <100 nM at AMPA receptors, with oral bioavailability in rats .
  • 7-Chloro-5-furan-3-yl Analog : Retains activity despite 4H unsaturation, contradicting earlier assumptions that saturation is required .
  • Target Compound : Hypothesized to act as an AMPA modulator, but empirical data are lacking. Its 2-fluorobenzylthio group may confer unique binding kinetics.
B. Metabolic Stability
  • Fluorination at alkyl chains (e.g., 12b ) or aromatic rings (target compound) reduces oxidative metabolism, enhancing half-life .
C. Selectivity Over Isoforms
  • PI3Kδ Inhibitors: Fluorinated benzothiadiazines (e.g., 16a) show reduced PI3Kδ activity compared to non-fluorinated analogs, suggesting fluorine's effects are target-dependent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

The synthesis typically involves multi-step reactions starting from sulfonamide precursors. For example:

  • Step 1 : Reacting a sulfonamide intermediate (e.g., 7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) with a thiolating agent (e.g., 2-fluorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the thioether group .
  • Step 2 : Cyclization using catalysts like camphorsulfonic acid to form the thiadiazine ring .
  • Purification : Recrystallization from methanol or chromatography for intermediates . Optimization focuses on solvent selection, reaction time, and catalyst loading to improve yields (40–90%) .

Q. How are structural and electronic properties of this compound characterized in academic research?

Key techniques include:

  • NMR spectroscopy : Assigning proton and carbon environments (e.g., δ 7.23 ppm for aromatic protons in thiadiazine derivatives) .
  • Elemental analysis : Confirming purity (±0.3% deviation from theoretical values) .
  • X-ray crystallography : Resolving crystal structures to analyze bond angles and substituent effects on molecular conformation .
  • IR spectroscopy : Identifying functional groups (e.g., S=O stretches at 1,173–1,301 cm⁻¹) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) principles guide the optimization of 4H-benzo[e][1,2,4]thiadiazine 1,1-dioxides for receptor modulation?

  • Substituent position :
  • The 7-fluoro group enhances metabolic stability and receptor binding affinity by increasing electronegativity and reducing CYP450-mediated oxidation .
  • The 2-fluorobenzylthio group improves lipophilicity, facilitating blood-brain barrier penetration for CNS targets like AMPA receptors .
    • Comparative studies : Replacing benzene with thiophene (e.g., thienothiadiazine dioxides) alters receptor selectivity. For example, 4-allyl substitution favors kainate receptor activity, while 4-cyclopropyl enhances AMPA receptor potency (EC₂ₓ = 0.24 µM) .

Q. How can contradictory bioactivity data across receptor assays be resolved methodologically?

Contradictions often arise from:

  • Receptor subtype specificity : AMPA (GluA2) vs. kainate (GluK1) receptor assays may yield divergent results due to varying binding pockets. Use subtype-selective cell lines (e.g., HEK293 expressing GluA2) .
  • Assay conditions : Adjusting Mg²⁺/Ca²⁺ concentrations or using fluorescence-based calcium influx assays (e.g., FLIPR) improves signal-to-noise ratios .
  • Metabolite interference : Evaluate hepatic metabolites (e.g., oxidized or desaturated derivatives) using microsomal stability assays .

Q. What pharmacokinetic models are suitable for evaluating this compound’s pharmacodynamic profile?

  • In vitro :
  • Microsomal stability assays (human liver microsomes) to predict CYP450-mediated metabolism .
  • Caco-2 cell monolayers for assessing blood-brain barrier permeability .
    • In vivo :
  • Microdialysis in rodent hippocampi to measure neurotransmitter release (e.g., acetylcholine potentiation) .
  • Oral administration studies (e.g., 0.3 mg/kg in mice) to determine cognitive enhancement via object recognition tests .

Q. How do fluorine substituents influence electronic properties and binding interactions?

  • Electron-withdrawing effects : The 7-fluoro group polarizes the benzo-thiadiazine core, enhancing hydrogen bonding with receptor residues (e.g., GluA2-LBD Tyr450) .
  • Lipophilicity : The 2-fluorobenzylthio group increases logP, improving membrane permeability (measured via PAMPA assays) .
  • Steric effects : Fluorine’s small atomic radius minimizes steric hindrance in hydrophobic pockets, as shown in CoMFA models for KATP channel openers .

Methodological Considerations for Data Interpretation

  • Comparative molecular field analysis (CoMFA) : Use 3D-QSAR models to predict substituent effects on receptor binding .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., GluA2-S1S2) to map binding interactions .
  • Dose-response curves : Analyze potency (EC₅₀) and efficacy (Emax) in calcium flux assays to distinguish allosteric modulation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.